Enalapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor drug class that works on the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis. Enalapril is an orally-active and long-acting nonsulphydryl antihypertensive agent that suppresses the renin-angiotensin-aldosterone system to lower blood pressure. It was developed from a targeted research programmed using molecular modelling. Being a prodrug, enalapril is rapidly biotransformed into its active metabolite, [enalaprilat], which is responsible for the pharmacological actions of enalapril. The active metabolite of enalapril competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys. Ultimately, enalaprilat works to reduce blood pressure and blood fluid volume. Commonly marketed under the trade name Vasotec, enalapril was first approved by the FDA in 1985 for the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. It is also found in a combination product containing [hydrochlorothiazide] that is used for the management of hypertension. The active metabolite enalaprilat is also available in oral tablets and intravenous formulations for injection.
Enalapril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of enalapril is as an Angiotensin-converting Enzyme Inhibitor. The physiologic effect of enalapril is by means of Decreased Blood Pressure.
Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Enalapril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Enalapril is a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
An angiotensin-converting enzyme inhibitor that is used to treat HYPERTENSION and HEART FAILURE.
Enalapril maleate
CAS No.: 76095-16-4
Cat. No.: VC0007505
Molecular Formula: C24H32N2O9
Molecular Weight: 492.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 76095-16-4 |
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Molecular Formula | C24H32N2O9 |
Molecular Weight | 492.5 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1 |
Standard InChI Key | OYFJQPXVCSSHAI-OIVMOUHBSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance | White to Off-White Solid |
Melting Point | 143-144.5 143 - 144.5 °C |
Chemical Identity and Structural Properties
Enalapril maleate (CAS 76095-16-4) is a white to off-white crystalline powder with a molecular formula of C₂₄H₃₂N₂O₉ and a molecular weight of 492.52 g/mol . The compound is a 1:1 salt formed between enalapril (C₂₀H₂₈N₂O₅) and maleic acid (C₄H₄O₄), enhancing its stability and solubility. Key physicochemical properties include:
Property | Value |
---|---|
Melting Point | 143–144.5°C |
Boiling Point | 0°C (decomposes) |
Optical Rotation (α)[D]²⁵ | -42.2° (c = 1 in methanol) |
Solubility | Methanol: ≥50 mg/mL |
pKa Values | 3.0 (carboxyl), 5.4 (amine) |
Partition Coefficient | LogP: 1.0 (BCS Class 1) |
The maleate salt form improves aqueous solubility (24.7 mg/mL at 25°C) compared to the free base, facilitating oral bioavailability . Structural analysis reveals two chiral centers in the enalapril moiety, necessitating stereospecific synthesis to preserve ACE inhibitory activity .
Synthesis and Manufacturing
The synthesis of enalapril maleate involves multistep organic reactions, as detailed in patent CN105294827A . A streamlined approach includes:
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Condensation: Benzyl alcohol reacts with L-alanine under acidic conditions to form a key intermediate.
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Acylation: The intermediate couples with 1-benzoyl ethyl propionate using triethylamine as a base catalyst.
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Hydrogenolysis: Palladium-catalyzed hydrogenation removes protective benzyl groups.
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Salt Formation: Maleic acid is introduced to crystallize the final product.
Critical process parameters include temperature control (0–50°C), solvent selection (tetrahydrofuran, ethyl acetate), and purification via recrystallization from ethanol/water mixtures . The method achieves >99% enantiomeric purity, essential for therapeutic efficacy.
Pharmacological Mechanism
As a prodrug, enalapril undergoes hepatic esterase-mediated hydrolysis to enalaprilat, the active metabolite . Enalaprilat inhibits ACE (Ki = 0.2 nM), blocking conversion of angiotensin I to angiotensin II and reducing aldosterone secretion . Dual effects ensue:
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Vasodilation: Systemic vascular resistance decreases by 20–30% in hypertensive patients.
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Volume Reduction: Natriuresis and reduced water retention via aldosterone suppression.
Pharmacokinetic parameters differ between enalapril and enalaprilat:
Parameter | Enalapril | Enalaprilat |
---|---|---|
Bioavailability | 60–70% | <5% (oral) |
Tmax (oral) | 1–1.5 hours | 3–4 hours |
Half-life | 1.3 hours | 11–14 hours |
Protein Binding | 50–60% | 95–98% |
Excretion | 60% renal | 90% renal |
The prolonged half-life of enalaprilat permits once-daily dosing, a significant advantage over shorter-acting ACE inhibitors like captopril .
Clinical Applications
Hypertension
Enalapril maleate lowers blood pressure by 15–20/10–12 mmHg in stage 1–2 hypertension. Dosing starts at 5 mg/day, titrated to 20–40 mg/day based on response . In the 2018 FDA label, 68% of patients achieved normotension at 10 mg/day .
Heart Failure
The SOLVD-Treatment trial (n=2,569) demonstrated:
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27% reduction in mortality (p<0.001)
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32% fewer heart failure hospitalizations
Optimal dosing is 10 mg twice daily, improving ejection fraction by 4–6% in NYHA Class II-IV patients .
Diabetic Nephropathy
Enalapril reduces proteinuria by 45–50% in type 1 diabetics, slowing glomerular filtration rate decline by 2.4 mL/min/year versus placebo .
Adverse Effect | Incidence (%) | Management |
---|---|---|
Cough | 5–15 | Switch to ARB |
Hyperkalemia | 3–5 | Monitor K+; diuretics |
Hypotension | 2–4 | Hydration; dose reduction |
Angioedema | 0.1–0.5 | Discontinue immediately |
Contraindications include pregnancy (FDA Category D), bilateral renal artery stenosis, and prior angioedema .
Recent Advances
Pediatric Formulations
A 2025 pharmacokinetic study established weight-based dosing (0.07–0.14 mg/kg/day) for hypertensive children aged 2 months–16 years, achieving steady-state enalaprilat levels comparable to adults .
Combination Therapies
Fixed-dose combinations with hydrochlorothiazide show synergistic effects, reducing systolic BP by 25–30 mmHg in resistant hypertension .
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